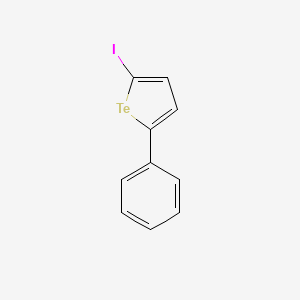![molecular formula C14H16O3 B14183593 Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate CAS No. 923026-21-5](/img/structure/B14183593.png)
Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound features a unique structure with an ethyl group, a 4-methylphenyl group, and a prop-2-yn-1-yl group connected through an oxyacetate linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate typically involves the esterification of {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of automated systems ensures consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other functionalized compounds.
Applications De Recherche Scientifique
Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances, flavoring agents, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with a similar ethyl group but lacking the complex aromatic and alkyne functionalities.
Methyl butyrate: Another ester with a pleasant odor, used in flavoring and fragrances.
Ethyl benzoate: Contains an aromatic ring similar to Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate but lacks the alkyne group.
Uniqueness
This compound is unique due to its combination of an aromatic ring, an alkyne group, and an ester functionality. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
923026-21-5 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
ethyl 2-[3-(4-methylphenyl)prop-2-ynoxy]acetate |
InChI |
InChI=1S/C14H16O3/c1-3-17-14(15)11-16-10-4-5-13-8-6-12(2)7-9-13/h6-9H,3,10-11H2,1-2H3 |
Clé InChI |
FRCHRQGSXFPGKF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COCC#CC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate](/img/structure/B14183529.png)
![4-[(Methylsulfanyl)methyl]-1-(2-oxopentan-3-yl)pyrrolidin-2-one](/img/structure/B14183531.png)

![[(1,3-Diphenylprop-2-yn-1-yl)oxy]acetic acid](/img/structure/B14183534.png)
![(1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14183537.png)
![2-[(3-Fluorophenyl)methyl]-1H-benzimidazol-6-amine](/img/structure/B14183538.png)


![3,7,10-Trioxatricyclo[4.3.1.02,4]decane](/img/structure/B14183558.png)
![3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal](/img/structure/B14183564.png)
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester](/img/structure/B14183585.png)

